Methyl 4-iodo-2,3-dimethylbenzoate

Description

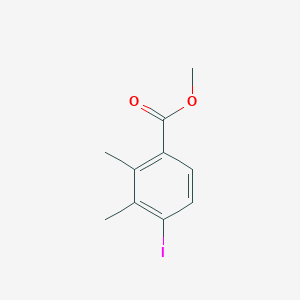

Methyl 4-iodo-2,3-dimethylbenzoate is an aromatic ester featuring a benzoate core substituted with iodine at the 4-position and methyl groups at the 2- and 3-positions.

Properties

Molecular Formula |

C10H11IO2 |

|---|---|

Molecular Weight |

290.10 g/mol |

IUPAC Name |

methyl 4-iodo-2,3-dimethylbenzoate |

InChI |

InChI=1S/C10H11IO2/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5H,1-3H3 |

InChI Key |

PSDJFBFMNUGCDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)I)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-iodo-2,3-dimethylbenzoate can be synthesized through several methods. One common approach involves the iodination of 2,3-dimethylbenzoic acid followed by esterification. The iodination is typically carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 4-iodo-2,3-dimethylbenzoic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-iodo-2,3-dimethylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki, Sonogashira, and Heck reactions to form carbon-carbon bonds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.

Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an organic solvent like toluene.

Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.

Major Products:

Substitution: Various substituted benzoates depending on the nucleophile used.

Coupling: Biaryl compounds or other coupled products.

Reduction: 4-iodo-2,3-dimethylbenzyl alcohol.

Scientific Research Applications

Methyl 4-iodo-2,3-dimethylbenzoate is used in several scientific research applications:

Organic Synthesis: As a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Used in the synthesis of novel materials with specific properties.

Biological Studies: Investigated for its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 4-iodo-2,3-dimethylbenzoate depends on its specific application. In organic synthesis, it acts as a substrate in various reactions, where the iodine atom serves as a leaving group or participates in coupling reactions. In biological systems, its mechanism would depend on the target molecule it interacts with, potentially involving pathways related to its structural analogs.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Benzoate Esters

Methyl 4-Chloro-2,3-Dimethylbenzoate (CAS 5628-67-1)

- Structural Similarity : Chlorine replaces iodine at the 4-position.

- However, iodine’s higher polarizability may improve van der Waals interactions in nonpolar environments .

- Applications : Chlorinated benzoates are common intermediates in agrochemical synthesis, such as herbicides.

Ethyl 4-Iodo-2,5-Dimethoxybenzoate Derivatives (25I-NBOMe Series)

- Structural Comparison : 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) shares the 4-iodo-substituted aromatic ring but includes a phenethylamine side chain.

- Functional Differences: The NBOMe series acts as potent serotonin receptor agonists, whereas methyl 4-iodo-2,3-dimethylbenzoate lacks the amine moiety required for psychoactivity. This highlights how minor structural changes (e.g., ester vs. amine groups) drastically alter biological activity .

Methyl vs. Ethyl Benzoate Esters

Ethyl 4-(Pyridazin-3-yl)Phenethylaminobenzoates (e.g., I-6230, I-6232)

- Structural Comparison : These ethyl esters feature pyridazinyl or methylisoxazolyl substituents instead of iodine and methyl groups.

- However, iodine’s electron-withdrawing effect in this compound may stabilize the aromatic ring against electrophilic substitution .

Substituent-Driven Reactivity and Stability

Methyl 4-Hydroxy-3-Iodo-5,6-Dimethoxy-2-Methylbenzoate

- Key Differences : Additional hydroxy and methoxy groups increase hydrogen-bonding capacity, improving solubility in polar solvents. In contrast, this compound’s lack of hydroxyl groups may enhance stability under acidic conditions .

- Synthetic Relevance : Hydroxy groups often necessitate protective strategies during synthesis, whereas methyl and iodine substituents simplify reaction pathways .

Agrochemical Analogues

Iodosulfuron-Methyl-Sodium

- Structural Comparison: Features a triazinylamino-sulfonyl group in addition to the iodo-methylbenzoate core.

- Functional Role : The sulfonylurea bridge in iodosulfuron enables acetolactate synthase inhibition (herbicidal activity), a mechanism absent in this compound. This underscores the importance of sulfonyl groups in agrochemical targeting .

Data Tables

Table 1: Physicochemical Properties of Selected Benzoate Derivatives

| Compound | Molecular Weight | Key Substituents | LogP* (Predicted) | Applications |

|---|---|---|---|---|

| This compound | ~306.1 g/mol | I, 2×CH₃ | ~3.2 | Synthetic intermediate |

| Methyl 4-chloro-2,3-dimethylbenzoate | 218.7 g/mol | Cl, 2×CH₃ | ~2.8 | Agrochemical precursor |

| 25I-NBOMe | 413.2 g/mol | I, 2×OCH₃, phenethylamine | ~3.5 | Psychoactive substance |

| Iodosulfuron-methyl-sodium | 527.8 g/mol | I, triazinyl-sulfonyl | ~1.1 | Herbicide |

*LogP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.